2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde
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Overview
Description
2-[2-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]oxy]ethoxy]acetaldehyde is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]oxy]ethoxy]acetaldehyde involves multiple steps. One common approach is to start with the preparation of the isoindoline derivative, followed by the introduction of the piperidine ring. The final step involves the attachment of the ethoxyacetaldehyde moiety. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex multi-step synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]oxy]ethoxy]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction of the carbonyl groups would produce alcohol derivatives .
Scientific Research Applications
2-[2-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]oxy]ethoxy]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]oxy]ethoxy]acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Shares structural similarities but differs in the functional groups attached to the core structure.
Acetic acid, 2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-3-oxo-1H-isoindol-5-yl]oxy]: Similar backbone but with different substituents.
Uniqueness
The uniqueness of 2-[2-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]oxy]ethoxy]acetaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N2O7 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]acetaldehyde |
InChI |
InChI=1S/C17H16N2O7/c20-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)19(16(11)23)13-3-4-14(21)18-15(13)22/h1-2,5,9,13H,3-4,6-8H2,(H,18,21,22) |
InChI Key |
LRUBNSPAGQVAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCC=O |
Origin of Product |
United States |
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